2,8-Dichloro-4-methoxyquinazoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloro-4-methoxyquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,8-dichloroquinazoline with methanol in the presence of a base to introduce the methoxy group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dichloro-4-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 8 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazoline derivatives with different functional groups.
Oxidation Reactions: Oxidized derivatives of this compound.
Scientific Research Applications
2,8-Dichloro-4-methoxyquinazoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,8-Dichloro-4-methoxyquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,4-Dichloroquinazoline: Another dichloro-substituted quinazoline with similar chemical properties.
4-Methoxyquinazoline: A methoxy-substituted quinazoline with different substitution patterns.
Uniqueness: 2,8-Dichloro-4-methoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Properties
Molecular Formula |
C9H6Cl2N2O |
---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,8-dichloro-4-methoxyquinazoline |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-8-5-3-2-4-6(10)7(5)12-9(11)13-8/h2-4H,1H3 |
InChI Key |
CZWULQYFAWVTBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1C=CC=C2Cl)Cl |
Origin of Product |
United States |
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